![molecular formula C17H15N3O6S B5426241 METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5426241.png)
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a nitrophenoxy moiety
Méthodes De Préparation
The synthesis of METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Attachment of the Nitrophenoxy Moiety: This step involves the reaction of the thiophene derivative with 4-methyl-2-nitrophenol under appropriate conditions.
Final Esterification: The final step involves esterification to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for hydrolysis.
Applications De Recherche Scientifique
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a bioactive compound.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitrophenoxy moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group may also play a role in binding to active sites, affecting the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
METHYL 4-CYANO-3-METHYL-5-{[2-(4-METHYL-2-NITROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
Methyl Cyanoacetate: Used as a nucleophile in various organic reactions.
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate: Known for its applications in treating hyperuricemia and gout.
Indole Derivatives: Widely studied for their biological activities, including antiviral and anticancer properties.
Propriétés
IUPAC Name |
methyl 4-cyano-3-methyl-5-[[2-(4-methyl-2-nitrophenoxy)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-9-4-5-13(12(6-9)20(23)24)26-8-14(21)19-16-11(7-18)10(2)15(27-16)17(22)25-3/h4-6H,8H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVSZZXEVJFZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426160.png)
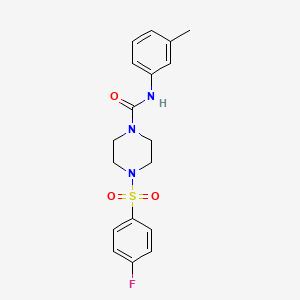
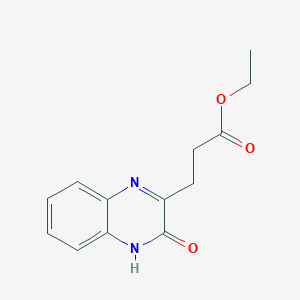
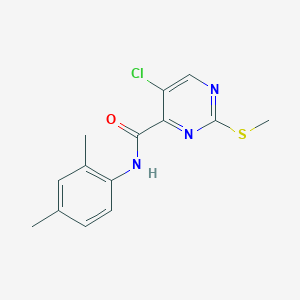
![N-ethyl-3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5426172.png)
![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)
![N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B5426189.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5426207.png)

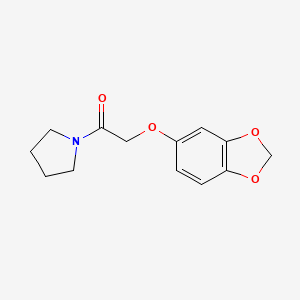
![N-[(Z)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B5426250.png)
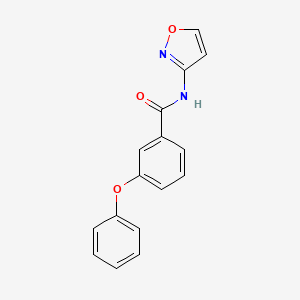
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5426261.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B5426266.png)
